2-Bromo-3-fluoro-5-iodotoluene
Description
Significance of Halogenated Arenes in Contemporary Synthetic Chemistry
Halogenated arenes, or aryl halides, are fundamental structural motifs and reactive intermediates in synthetic organic chemistry. sparkl.meacs.org Their importance lies in their ability to participate in a wide range of transformations, most notably transition-metal-catalyzed cross-coupling reactions. bohrium.com Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations utilize aryl halides as electrophilic partners to form new carbon-carbon and carbon-heteroatom bonds. This capability has revolutionized the construction of complex molecular frameworks, including those found in many pharmaceutical drugs and organic electronic materials. byjus.com
The nature of the halogen atom (F, Cl, Br, I) dictates the reactivity of the C-X bond, with the general trend for oxidative addition in cross-coupling reactions being C-I > C-Br > C-Cl >> C-F. nih.gov This differential reactivity allows for chemoselective functionalization of polyhalogenated arenes, where one halogen can be selectively reacted while others remain intact for subsequent transformations. nih.gov Furthermore, the presence of electron-withdrawing halogen atoms can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions, providing an alternative pathway for functionalization. sparkl.me The strategic incorporation of halogens is therefore a key tactic in modern retrosynthetic analysis for the efficient assembly of target molecules.
Strategic Importance of Multi-Halogenated Toluene (B28343) Scaffolds
Multi-halogenated toluene scaffolds offer a higher degree of synthetic versatility compared to their monohalogenated counterparts. bohrium.com The toluene core, with its methyl group, introduces an additional site for potential functionalization and influences the regiochemistry of reactions on the aromatic ring. scribd.com The presence of multiple, and often different, halogen atoms on this scaffold creates a powerful platform for orthogonal synthesis. mdpi.com Chemists can exploit the differential reactivity of C-I, C-Br, and C-F bonds to introduce various substituents in a controlled, sequential manner. nih.gov
This strategy is particularly valuable for building densely functionalized aromatic rings, which are common features in bioactive molecules. chemblink.com For instance, the most reactive C-I bond can be targeted first in a Sonogashira coupling, followed by a Suzuki coupling at the C-Br position, while the less reactive C-F bond remains for potential late-stage modification or to modulate the electronic properties of the final molecule. bohrium.comnih.gov This stepwise approach provides a streamlined route to complex products, minimizing the need for protecting groups and reducing the number of synthetic steps, which is a key goal in contemporary synthesis. bohrium.com
Overview of Research Trajectories for Tri-Halogenated Toluene Derivatives
Current research involving tri-halogenated toluene derivatives is focused on several key areas. A major trajectory is the development of highly selective catalytic systems that can differentiate between multiple C-X bonds with even greater precision. bohrium.com This includes designing ligands for transition metal catalysts that can control site-selectivity based on subtle steric and electronic differences, even between identical halogens in different positions. bohrium.comnih.gov
Another significant research direction is the use of these scaffolds in the synthesis of novel materials and pharmaceuticals. The precise arrangement of three different halogens allows for fine-tuning of a molecule's steric and electronic properties, which can impact its biological activity or material characteristics. chemblink.com For example, the introduction of fluorine can enhance metabolic stability and binding affinity in drug candidates. innospk.com
Furthermore, there is growing interest in the C-H activation of the methyl group on these scaffolds, adding another dimension to their synthetic utility. researchgate.netsioc-journal.cn The ability to functionalize both the aromatic ring via its halogen handles and the benzylic position provides a comprehensive toolkit for molecular construction. Research continues to explore novel transformations and applications for these versatile building blocks, pushing the boundaries of what is possible in the synthesis of complex organic molecules. researchgate.net
Contextualizing 2-Bromo-3-fluoro-5-iodotoluene within Advanced Organic Synthesis
The compound This compound is a prime example of a highly functionalized tri-halogenated toluene scaffold designed for advanced organic synthesis. Its structure is strategically arranged to maximize synthetic utility.
Iodine at C-5: The carbon-iodine bond is the most reactive site for transition-metal-catalyzed cross-coupling reactions, making it the logical starting point for introducing a diverse range of substituents. nih.gov
Bromine at C-2: The carbon-bromine bond offers a second handle for subsequent cross-coupling reactions under slightly different conditions, allowing for a sequential and controlled diversification of the scaffold. nih.gov
Fluorine at C-3: The highly stable carbon-fluorine bond is often carried through multiple synthetic steps. It significantly influences the electronic nature of the ring and can enhance the biological properties, such as metabolic stability and binding affinity, of the final target molecule. chemblink.cominnospk.com The fluorine atom's position adjacent to the bromine can also sterically and electronically influence the reactivity at the C-2 position. cdnsciencepub.com
Methyl Group at C-1: The methyl group directs the initial halogenation steps during synthesis and provides an additional point of potential functionalization via benzylic C-H activation. scribd.com
This specific arrangement of halogens makes This compound a valuable intermediate for the synthesis of complex, highly substituted aromatic compounds, particularly in the fields of medicinal chemistry and materials science where precise control over molecular architecture is paramount.
Compound Data
Properties of this compound
| Property | Value |
| CAS Number | 1356114-63-0 |
| Molecular Formula | C₇H₅BrFI |
| Molecular Weight | 314.92 g/mol |
Interactive Data Table: Comparison of Related Halogenated Toluenes
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | 1356114-63-0 | C₇H₅BrFI | 314.92 | Tri-halogenated with distinct reactive sites (I, Br, F). |
| 3-Bromo-5-fluoro-2-iodotoluene | 1000576-60-2 | C₇H₅BrFI | 314.92 | Positional isomer with altered steric and electronic environment. biosynth.comapolloscientific.co.uk |
| 2-Bromo-5-iodotoluene | 202865-85-8 | C₇H₆BrI | 296.93 | Di-halogenated analog, lacking the fluorine substituent. chemicalbook.comexportersindia.com |
| 5-Bromo-2-iodotoluene | 116632-39-4 | C₇H₆BrI | 296.93 | Positional isomer of the di-halogenated analog. chemicalbook.com |
| 2-Bromo-5-fluoro-4-iodotoluene | 1805937-22-7 | C₇H₅BrFI | 314.92 | Positional isomer with a different substitution pattern. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-fluoro-5-iodo-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c1-4-2-5(10)3-6(9)7(4)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIQBXWYIWHBKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Bromo 3 Fluoro 5 Iodotoluene
Regioselective Halogenation Approaches on Toluene (B28343) Precursors
The core challenge in synthesizing 2-Bromo-3-fluoro-5-iodotoluene lies in controlling the position of the incoming halogen atoms on the toluene ring. The directing effects of the substituents already present—the methyl group and the other halogen atoms—govern the outcome of subsequent reactions. The methyl group (-CH₃) is an activating group that directs incoming electrophiles to the ortho and para positions. Halogens, conversely, are deactivating yet also direct to the ortho and para positions. vanderbilt.eduwikipedia.org Navigating the interplay of these electronic and steric effects is paramount for achieving the desired substitution pattern.
Electrophilic Aromatic Substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.org The mechanism involves an initial attack of the electron-rich aromatic ring on a strong electrophile, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex. masterorganicchemistry.commasterorganicchemistry.com Aromaticity is then restored by the loss of a proton. masterorganicchemistry.commasterorganicchemistry.com
In a substituted toluene, such as 3-fluorotoluene (B1676563) (a logical conceptual precursor), the existing substituents dictate the position of further substitution. Both the methyl and fluoro groups are ortho-para directors. vanderbilt.eduijrar.org This means they direct incoming electrophiles to positions 2, 4, and 6. Achieving the specific 2,3,5-trisubstitution pattern of the target molecule through simple sequential electrophilic additions is therefore non-trivial and often leads to a mixture of isomers, necessitating advanced or indirect strategies. acs.org The rate of reaction is also affected; activating groups stabilize the cationic intermediate, increasing the reaction rate, while deactivating groups destabilize it, slowing the rate. wikipedia.org
A viable synthesis of this compound typically involves a multi-step sequence where halogens are introduced one by one. The order of these steps is critical to manage the directing effects and achieve the correct regiochemistry. Often, this requires starting with a precursor that contains a functional group, such as an amino group, which can be converted into a halogen via reactions like the Sandmeyer reaction. patsnap.com
The introduction of a bromine atom onto an aromatic ring is typically achieved through electrophilic aromatic substitution using molecular bromine (Br₂) or N-Bromosuccinimide (NBS). researchgate.net For less reactive aromatic rings, a Lewis acid catalyst is often required to polarize the Br-Br bond and increase its electrophilicity. libretexts.org The choice of catalyst and reaction conditions can significantly influence the ratio of isomeric products. For instance, in the analogous bromination of 4-fluorotoluene, the catalyst system can dramatically alter the product distribution. google.comgoogle.com
| Catalyst System | Solvent | Major Isomer | Minor Isomer | Approx. Isomer Ratio (Major:Minor) | Reference |
|---|---|---|---|---|---|
| None | - | 2-bromo-4-fluorotoluene | 3-bromo-4-fluorotoluene | ~11:1 | google.com |
| Iron/Iodine | Glacial Acetic Acid | 3-bromo-4-fluorotoluene | 2-bromo-4-fluorotoluene | ~2.3:1 | google.com |
Direct fluorination of aromatic rings with F₂ is highly exothermic and difficult to control. Therefore, fluorine is more commonly introduced using indirect methods. One of the most effective methods is the Balz-Schiemann reaction. google.com This reaction involves the conversion of an aromatic amine to a diazonium salt, followed by reaction with a tetrafluoroborate (B81430) anion (BF₄⁻). The resulting aryl diazonium tetrafluoroborate salt can then be thermally decomposed to yield the corresponding aryl fluoride. wikipedia.org This approach allows for the regiospecific introduction of fluorine at a position determined by the location of the initial amino group.
Iodination can be accomplished via electrophilic aromatic substitution using molecular iodine (I₂) in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide, which generates a more powerful electrophilic iodine species ("I+"). wikipedia.orggoogle.com Reagents like N-iodosuccinimide (NIS) are also effective, often in the presence of an acid catalyst. researchgate.netnih.gov
Lewis acids play a crucial role as catalysts in many electrophilic halogenation reactions, particularly for chlorination and bromination. wikipedia.org Halogens by themselves are often not electrophilic enough to react with moderately deactivated or even neutral aromatic rings. masterorganicchemistry.comlibretexts.org Lewis acids, such as iron(III) halides (FeX₃) and aluminum halides (AlX₃), function by accepting a lone pair of electrons from one of the halogen atoms in a dihalogen molecule (e.g., Br₂). masterorganicchemistry.com This interaction polarizes the halogen-halogen bond, creating a highly electrophilic complex that is readily attacked by the aromatic ring. libretexts.org The catalyst is regenerated at the end of the reaction cycle. masterorganicchemistry.com A variety of Lewis acids can be employed to facilitate these transformations. researchgate.net
| Lewis Acid Catalyst | Halogenation Reaction | Function | Reference |
|---|---|---|---|
| FeCl₃, AlCl₃ | Chlorination | Activates Cl₂ to form a potent electrophile. | masterorganicchemistry.comwikipedia.org |
| FeBr₃, AlBr₃ | Bromination | Activates Br₂ to form a potent electrophile. | libretexts.orgwikipedia.org |
| ZrCl₄ | Chlorination, Bromination, Iodination | Catalyzes halogenation using N-halosuccinimides (NCS, NBS, NIS). | researchgate.netthieme-connect.com |
Sequential Halogenation Strategies for Multi-Halogen Introduction
Specialized Synthetic Pathways for Densely Functionalized Arenes
The construction of densely functionalized aromatic rings, particularly those with multiple halogen substituents, necessitates specialized synthetic strategies. These methods must overcome the challenges of controlling the exact position of each substituent while managing the electronic effects that each group imparts on the aromatic core.
Decarboxylative halogenation, or halodecarboxylation, is a powerful method for the synthesis of aryl halides from readily available aromatic carboxylic acids. acs.orgnih.gov This transformation involves the replacement of a carboxyl group with a halogen atom, a process that is particularly useful when direct halogenation is difficult or lacks regioselectivity. acs.orgnih.gov The general reaction involves the cleavage of a carbon-carbon bond and the liberation of carbon dioxide. acs.orgnih.gov
For the synthesis of this compound, a hypothetical precursor such as 2-bromo-3-fluoro-5-iodobenzoic acid could undergo decarboxylation. Recent advancements have led to the development of unified strategies for iodo-, bromo-, chloro-, and fluorodecarboxylation that are compatible with a wide range of (hetero)aryl carboxylic acids. princeton.edu These methods often leverage the generation of aryl radicals via mechanisms like ligand-to-metal charge transfer, which can then be trapped by a halogen source. princeton.edu For instance, photoredox catalysis can facilitate the decarboxylation of a carboxylic acid to an aryl radical, which then abstracts a halogen atom from a source like N-iodosuccinimide (NIS) or 1,3-dibromo-5,5-dimethylhydantoin. princeton.edunih.gov
Key features of modern decarboxylative halogenation methods include:
Broad Substrate Scope: Applicable to a wide variety of aromatic and heteroaromatic carboxylic acids. princeton.edu
Mild Conditions: Many protocols operate under mild conditions, often utilizing visible light photocatalysis. nih.gov
High Functional Group Tolerance: The reactions can tolerate various functional groups that might be sensitive to harsher, traditional methods.
While direct decarboxylative fluorination remains a significant challenge, methods for bromo- and iododecarboxylation are well-established and could be envisioned as a key step in the synthesis of the target molecule, potentially installing the bromine or iodine atom at a late stage. acs.orgprinceton.edu
Grignard reagents are highly valuable organometallic compounds for forming new carbon-carbon bonds. wikipedia.org Their synthesis involves the reaction of an organic halide with magnesium metal, typically in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgutexas.edu The carbon atom of the Grignard reagent is strongly nucleophilic, allowing it to react with a wide range of electrophiles. utexas.edu
The application of Grignard methodology to the synthesis of polyhalogenated toluenes like this compound is fraught with challenges. The formation of a Grignard reagent from a polyhalogenated aryl halide requires careful control to avoid unwanted side reactions. The general reactivity of halogens for Grignard formation is I > Br > Cl >> F. masterorganicchemistry.com Therefore, attempting to form a Grignard reagent from this compound would likely occur at the C-I bond.
However, several complications can arise:
Halogen Exchange (Finkelstein Reaction): The Grignard reagent, once formed, can react with another molecule of the starting aryl halide, leading to halogen scrambling.
Wurtz-type Coupling: The Grignard reagent can couple with the starting halide.
Solvent Considerations: While ethers are standard solvents, Grignard reagents can also be prepared and utilized in toluene, often in the presence of a coordinating base like an ether or amine to improve stability and reactivity. semanticscholar.orgresearchgate.net
A potential synthetic route could involve preparing a Grignard reagent from a simpler di-substituted toluene, such as 3-fluoro-5-iodotoluene, and then quenching it with a bromine electrophile (e.g., Br₂ or NBS). However, controlling the reaction to prevent coupling or other side reactions would be critical.
Due to the complexity of the target molecule, a multistep synthesis is the most practical approach. libretexts.orglibretexts.org This involves a carefully planned sequence of reactions, starting from a simpler, commercially available material and sequentially introducing the required functional groups. libretexts.orglibretexts.org The order of reactions is crucial to ensure correct regiochemistry.
A plausible synthetic pathway for this compound could start from o-toluidine (B26562) (2-methylaniline). A patented method describes the synthesis of the related compound, 2-bromo-5-iodotoluene, from this starting material. patsnap.com This process involves an initial iodination of o-toluidine, followed by a one-pot diazotization and bromination (Sandmeyer reaction). patsnap.com
Adapting this for the target molecule would require the inclusion of a fluorination step. A possible sequence is outlined below:
Table 1: Hypothetical Multistep Synthesis Pathway
| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product | Rationale |
|---|---|---|---|---|---|
| 1 | Fluorination (Schiemann Reaction) | 3-Amino-5-bromotoluene | 1. NaNO₂, HCl 2. HBF₄, Heat | 3-Bromo-5-fluorotoluene | Introduces the fluorine atom. The Schiemann reaction is a classic method for installing fluorine on an aromatic ring from an aniline (B41778). |
| 2 | Iodination | 3-Bromo-5-fluorotoluene | I₂, HIO₃/H₂SO₄ | 1-Bromo-5-fluoro-3-iodo-2-methylbenzene | The methyl and fluoro groups are ortho, para-directing, while the bromo group is also an ortho, para-director but deactivating. The most activated position for iodination would need to be carefully controlled. |
| 3 | Isomer Separation/Alternative Route | This sequence highlights the regiochemical challenges. An alternative might start with a fluorinated aniline and introduce the other halogens sequentially, carefully managing their directing effects at each stage. |
This hypothetical pathway underscores the necessity of strategic planning in multistep synthesis to manage the directing effects of the substituents and achieve the desired isomer. libretexts.org
Chemo- and Regioselectivity Challenges in Polyhalogenated Toluene Synthesis
The primary challenge in synthesizing a molecule like this compound is controlling chemo- and regioselectivity during the halogenation steps. Chemoselectivity refers to reacting one functional group in the presence of others, while regioselectivity refers to the position at which a reaction occurs. rafflesuniversity.edu.in
In electrophilic aromatic substitution (EAS), the substituents already present on the benzene (B151609) ring dictate the position of the incoming electrophile. pressbooks.pub The methyl group (-CH₃) is an activating group and an ortho, para-director. quora.com Halogens (F, Cl, Br, I) are a unique class of substituents; they are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. csbsju.edulibretexts.org
Table 2: Directing Effects of Substituents Relevant to the Synthesis
| Substituent | Effect on Reactivity | Directing Effect | Primary Mechanism |
|---|---|---|---|
| -CH₃ (Methyl) | Activating | Ortho, Para | Inductive Effect & Hyperconjugation quora.com |
| -F (Fluoro) | Deactivating | Ortho, Para | Inductive (strong) & Resonance (weak) csbsju.edu |
| -Br (Bromo) | Deactivating | Ortho, Para | Inductive & Resonance pressbooks.pub |
| -I (Iodo) | Deactivating | Ortho, Para | Inductive & Resonance pressbooks.pub |
When multiple substituents are present, their directing effects can either reinforce or oppose each other. For example, in a hypothetical bromination of 3-fluoro-5-iodotoluene, the fluorine at C3 directs to C2, C4, and C6. The iodine at C5 directs to C4 and C6. The methyl group at C1 directs to C2, C4, and C6. The combined effects would strongly favor substitution at the C2, C4, and C6 positions. Introducing the bromine specifically at the C2 position while avoiding the other positions would require highly specific reaction conditions or the use of blocking groups, highlighting the significant regiochemical challenge.
Emerging and Sustainable Synthesis Protocols for Aryl Halides
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for organic synthesis. organic-chemistry.orgorganic-chemistry.org For the synthesis of aryl halides, several emerging protocols offer alternatives to traditional methods that often rely on harsh reagents and generate significant waste. chu.edu.cnrsc.org
Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for a variety of organic transformations, including the synthesis of aryl halides. mdpi.comacs.org These reactions proceed under mild conditions and can be highly selective. nih.gov For instance, photocatalytic methods have been developed for the chlorination, bromination, and even decarboxylative halogenation of arenes. nih.govrsc.org The mechanism often involves the generation of radical intermediates from an excited photocatalyst, which then participate in the halogenation reaction. nih.gov This approach could offer a milder pathway for the late-stage functionalization of complex toluene derivatives.
Mechanochemistry: Mechanochemical synthesis, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is a rapidly growing area of green chemistry. rsc.orgrsc.org These reactions are often performed with minimal or no solvent, reducing environmental impact. rsc.orgrsc.org Mechanochemical methods have been successfully applied to the reduction of aryl halides and for Sandmeyer-type reactions to produce aryl halides from diazonium salts. acs.orgtandfonline.com A mechanoredox system using piezoelectric materials like BaTiO₃ activated by ball milling can enable the halogenation of aryl diazonium salts under solvent-minimized conditions, offering a sustainable alternative to traditional Sandmeyer reactions. acs.org These solvent-free or low-solvent techniques hold promise for the cleaner production of polyhalogenated compounds.
Reactivity Profiles and Mechanistic Investigations of 2 Bromo 3 Fluoro 5 Iodotoluene
Electronic and Steric Effects of Halogen Substituents on Aromatic Reactivity
The presence of bromine, fluorine, and iodine on the toluene (B28343) ring significantly modulates its reactivity. These effects can be broadly categorized into electronic effects (inductive and resonance) and steric effects, which collectively determine the regioselectivity and rate of chemical reactions.
Inductive and Resonance Contributions of Bromine, Fluorine, and Iodine
Halogens influence the electron density of the aromatic ring through two primary mechanisms: the inductive effect and the resonance effect. libretexts.orgyoutube.com
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond network. youtube.com This electron-withdrawing inductive effect deactivates the ring, making it less susceptible to electrophilic attack compared to benzene (B151609). openstax.org The strength of the inductive effect correlates with electronegativity, following the order F > Cl > Br > I. libretexts.org
Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the aromatic pi-system, which is an electron-donating effect. youtube.comkhanacademy.org This resonance effect increases the electron density at the ortho and para positions. pressbooks.pub However, the effectiveness of this electron donation depends on the orbital overlap between the halogen's p-orbital and the carbon's p-orbital of the benzene ring. stackexchange.com For fluorine, the 2p-2p overlap is efficient, while for heavier halogens like bromine (4p-2p) and iodine (5p-2p), the overlap is less effective.
| Halogen | Electronegativity (Pauling Scale) | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity |
| Fluorine | 3.98 | Strong -I | Weak +R | Deactivating, Ortho-Para Directing |
| Bromine | 2.96 | Moderate -I | Weak +R | Deactivating, Ortho-Para Directing |
| Iodine | 2.66 | Weak -I | Weak +R | Deactivating, Ortho-Para Directing |
Impact of Ortho- and Meta-Substitution Patterns on Reactivity
The specific placement of the halogen substituents on the toluene ring in 2-Bromo-3-fluoro-5-iodotoluene creates a unique reactivity profile. The methyl group is an activating group and an ortho-para director. wou.edu The halogens, being deactivating but ortho-para directing, create a complex interplay of directing effects. wou.edumasterorganicchemistry.com
Steric Hindrance: The presence of substituents at the ortho position can sterically hinder the approach of reagents, often favoring substitution at the less hindered para position. masterorganicchemistry.com In this compound, the positions adjacent to the bulky iodine and bromine atoms will be sterically encumbered.
Directing Effects: All activating groups are ortho-para directors, while strongly deactivating groups are meta directors. wou.edu Halogens are a unique class, being deactivating yet ortho-para directing. wou.educhemistrysteps.com The combined directing effects of the methyl, bromo, fluoro, and iodo substituents will influence the regioselectivity of further substitutions.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br, C-F, and C-I bonds in this compound allows for selective functionalization. The reactivity of halogens in these reactions generally follows the order I > Br > Cl > F, which is the reverse of the C-X bond strength.
Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organohalide. nih.govlibretexts.org This reaction is widely used for the synthesis of biaryls, styrenes, and polyolefins. libretexts.orgtcichemicals.com
Given the reactivity trend of halogens, the C-I bond in this compound is expected to be the most reactive site for Suzuki-Miyaura coupling. This allows for the selective introduction of an aryl or vinyl group at the 5-position. Subsequent coupling at the C-Br bond can be achieved under more forcing conditions, while the C-F bond is generally unreactive under typical Suzuki conditions. The reaction is tolerant of a wide range of functional groups and reaction conditions are generally mild. nih.govnih.gov
Table of Suzuki-Miyaura Coupling Research Findings:
| Catalyst System | Substrate | Coupling Partner | Product | Yield | Reference |
| Pd(PPh₃)₄ / K₂CO₃ | 2,5-dibromo-3-hexylthiophene | Arylboronic acids | 2,5-diaryl-3-hexylthiophenes | Good | nih.gov |
| CataXCium A Pd G3 | Unprotected ortho-bromoanilines | Various boronic esters | Diversified anilines | Good to Excellent | nih.gov |
| [Pd(PPh₃)₄] | 4-fluoroiodobenzene | Lithium polyfluorophenyltrimethoxyborates | Polyfluorinated biphenyls | Optimal | researchgate.net |
Sonogashira Coupling and Alkyne Functionalization
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. libretexts.org
Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound would be expected to occur selectively at the C-I bond due to its higher reactivity. libretexts.org This provides a direct route to introduce an alkyne functionality at the 5-position of the toluene ring. The reaction typically requires an amine base and can be carried out under anhydrous and anaerobic conditions, although newer methods have been developed to overcome these limitations. organic-chemistry.org
Table of Sonogashira Coupling Research Findings:
| Catalyst System | Substrate | Coupling Partner | Product | Yield | Reference |
| Pd/Cu | (Z)-2-bromo-2-CF₃-vinyl benzyl (B1604629) sulfide | Terminal acetylenes | (E)-2-CF₃-1-buten-3-ynyl benzyl sulfides | Good to High | researchgate.net |
| Pd(PPh₃)₂Cl₂ / CuI | Iodobenzene derivatives | Phenylacetylene | Substituted phenylethynylbenzenes | High | researchgate.net |
| Pd catalyst on solid support / Cu₂O | Substituted iodobenzene | Aryl acetylene | Sonogashira product | - | rsc.org |
Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. This reaction has become a cornerstone for the synthesis of anilines and other N-aryl compounds.
The reactivity of the different halogens in this compound towards Buchwald-Hartwig amination follows the established trend of I > Br > Cl. Therefore, selective amination at the C-I bond is highly feasible. This allows for the introduction of a primary or secondary amine at the 5-position of the molecule. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. Recent advancements have enabled these reactions to be carried out under milder conditions and with unprotected functional groups.
Table of Buchwald-Hartwig Amination Research Findings:
| Catalyst System | Substrate | Coupling Partner | Product | Yield | Reference |
| Ni(acac)₂ / Phenylboronic ester | Aryl iodides | Aryl/aliphatic amines | N-aryl amines | High | acs.org |
| Pd₂dba₃ / Xantphos / Base | 5-bromo-2-chloro-3-fluoropyridine | Secondary amines and primary anilines | Bromide substitution product | - | researchgate.net |
| L-Pd-G1 / K₂CO₃ | 5-bromotryptophan | Aniline (B41778) | 5-phenylaminotryptophan | 56% |
Heck Coupling for Alkenylation of Aromatic Systems
The Mizoroki-Heck reaction serves as a powerful tool for the formation of carbon-carbon bonds, specifically through the palladium-catalyzed reaction of an unsaturated halide with an alkene. mdpi.com In the context of this compound, the reaction's primary utility lies in the alkenylation of the aromatic ring. The mechanism of the Heck reaction involves a catalytic cycle that typically begins with the oxidative addition of the palladium(0) catalyst to the aryl halide.
Given the presence of three different halogen substituents (I, Br, F) on the toluene ring, the chemoselectivity of the oxidative addition step is of paramount importance. The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is dictated by their bond dissociation energies, following the general trend: C-I < C-Br < C-Cl < C-F. Consequently, the palladium catalyst will selectively insert into the carbon-iodine bond, which is the weakest and most reactive site. This high degree of selectivity allows for the precise introduction of an alkenyl group at the C-5 position of the ring, leaving the C-Br and C-F bonds intact for potential subsequent transformations.
The general catalytic cycle for the Heck coupling at the C-I position of this compound would proceed as follows:
Oxidative Addition: A Pd(0) catalyst oxidatively adds to the C-I bond to form a Pd(II)-aryl complex.
Olefin Coordination and Insertion: The alkene substrate coordinates to the palladium center, followed by migratory insertion into the Pd-C bond.
β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate, which forms the final alkenylated product and a hydrido-palladium complex.
Reductive Elimination: The catalyst is regenerated by the reductive elimination of H-X, typically facilitated by a base present in the reaction mixture.
This selective functionalization underscores the synthetic utility of polyhalogenated aromatic compounds in building complex molecular architectures.
Negishi Coupling and Organozinc Reagents
The Negishi coupling is a versatile and widely used transition metal-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organozinc compound with an organic halide or triflate. wikipedia.org This reaction is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org For a substrate such as this compound, the Negishi coupling provides a reliable method for introducing a wide variety of organic substituents (alkyl, alkenyl, aryl, etc.) onto the aromatic core.
Similar to the Heck reaction, the mechanism of the Negishi coupling is initiated by the oxidative addition of the catalyst to the most reactive carbon-halogen bond. organic-chemistry.org The established reactivity order (C-I > C-Br > C-F) ensures that the reaction occurs with high chemoselectivity at the carbon-iodine bond. researchgate.net This allows for the targeted synthesis of 5-substituted-2-bromo-3-fluorotoluene derivatives.
The catalytic cycle for the Negishi coupling of this compound can be summarized as:
Oxidative Addition: A Pd(0) or Ni(0) species undergoes oxidative addition to the C-I bond of the substrate to form an organopalladium(II) or organonickel(II) complex.
Transmetalation: The organic group from the organozinc reagent (R-ZnX) is transferred to the metal center, displacing the halide and forming a diorganometallic complex.
Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) or Ni(0) catalyst.
The use of organozinc reagents is advantageous due to their high functional group tolerance and relatively moderate reactivity, which helps to minimize side reactions. nih.gov
Substrate Scope and Limitations in Catalytic Cross-Couplings
The synthetic value of this compound in catalytic cross-coupling reactions is defined by its predictable, stepwise reactivity. The significant differences in the bond energies of the C-I, C-Br, and C-F bonds allow for selective, sequential functionalization.
Substrate Scope:
Iodine Position (C-5): This site is the most reactive and readily participates in a wide range of palladium- or nickel-catalyzed cross-coupling reactions, including Heck, Negishi, Suzuki, and Stille couplings. This allows for the introduction of virtually any desired organic moiety under relatively mild conditions.
Bromine Position (C-2): After the C-I bond has been functionalized, the C-Br bond can be activated for a second cross-coupling reaction. This typically requires more forcing conditions, such as higher temperatures, different ligands, or more active catalysts, thereby enabling orthogonal synthesis strategies.
Fluorine Position (C-3): The C-F bond is the strongest and is generally inert to the conditions used for standard palladium-catalyzed cross-coupling reactions. It remains as a stable substituent throughout these transformations.
Limitations: The primary "limitation" is the inherent inertness of the C-F bond, which cannot be easily functionalized using standard cross-coupling protocols. Furthermore, achieving selective reaction at the C-Br bond without affecting a pre-existing functional group introduced at the C-I position requires careful optimization of reaction conditions to avoid undesired side reactions. The steric hindrance from the adjacent methyl and fluorine groups can also influence the reaction rates and yields of couplings at the C-2 position.
| Bond | Position on Toluene Ring | Relative Reactivity | Typical Reaction Conditions |
|---|---|---|---|
| C-I | 5 | High | Mild (e.g., room temperature to 80 °C) |
| C-Br | 2 | Moderate | Forcing (e.g., >80 °C, stronger ligands) |
| C-F | 3 | Very Low / Inert | Generally unreactive under standard conditions |
Advanced Mechanistic Studies and Computational Insights
C-X Bond Cleavage Dynamics and Relative Leaving Group Abilities (C-I vs. C-Br vs. C-F)
The cleavage of the carbon-halogen (C-X) bond in this compound is highly dependent on the reaction mechanism, leading to contrasting orders of leaving group ability.
In Palladium-Catalyzed Cross-Coupling: The key step is the oxidative addition of a Pd(0) complex into the C-X bond. This process is sensitive to the bond dissociation energy (BDE) of the C-X bond. Weaker bonds are cleaved more easily, resulting in faster reaction rates. The BDEs for aryl halides follow the trend C-F > C-Cl > C-Br > C-I. libretexts.org This directly translates to a reactivity order of I > Br >> F . libretexts.orglibretexts.org The C-I bond is significantly weaker and thus undergoes oxidative addition under much milder conditions than the C-Br bond, while the C-F bond is typically unreactive.
| Bond (Ar-X) | Approximate BDE (kJ/mol) | Implication for Cross-Coupling |
|---|---|---|
| Ar-F | ~520-540 | Very strong, unreactive |
| Ar-Br | ~330-350 | Moderately reactive |
| Ar-I | ~270-290 | Weakest, most reactive |
Palladium-Catalyzed C-H Bond Functionalization Pathways
Palladium-catalyzed C-H bond functionalization represents a modern strategy for molecular synthesis that avoids the need for pre-functionalized starting materials. nih.govscribd.com For this compound, there are two available C-H bonds on the aromatic ring, at the C-4 and C-6 positions.
The regioselectivity of C-H functionalization is governed by a combination of electronic and steric factors, and often requires a directing group to achieve high selectivity. In this substrate, the methyl group is a weak ortho-directing group. The reaction would likely proceed via a concerted metalation-deprotonation (CMD) pathway, which is common for Pd(II)-catalyzed C-H activation.
C-6 Position: This C-H bond is ortho to the methyl group. Activation at this site would be sterically hindered by the adjacent bulky bromine atom at C-2.
C-4 Position: This C-H bond is situated between the fluorine and iodine atoms. While electronically influenced by these halogens, it is sterically less encumbered than the C-6 position.
Computational studies and mechanistic experiments on similar systems suggest that while direct C-H functionalization is challenging without a strong directing group, the electronic environment created by the multiple halogen substituents could influence the reactivity. scribd.com The fluorine atom's electron-withdrawing nature could increase the acidity of the adjacent C4-H bond, potentially favoring its activation. However, the precise outcome would depend heavily on the specific catalyst, oxidant, and reaction conditions employed. Oxidative C-H/C-H cross-coupling with other arenes could be a potential pathway, though regioselectivity would be a significant challenge. scribd.com
Theoretical Calculations (e.g., DFT, Ab Initio) of Reaction Transition States and Intermediates
Theoretical calculations are powerful computational tools used to model chemical reactions at the molecular level, providing deep insights into complex reaction mechanisms that are often difficult to study experimentally. For a polysubstituted aromatic compound like this compound, methods such as Density Functional Theory (DFT) and ab initio calculations are instrumental in mapping out potential energy surfaces, identifying transition states, and characterizing reactive intermediates. These calculations solve the electronic Schrödinger equation to determine the energetics and geometric structures of molecules during a chemical transformation.
By modeling reactions involving this compound, computational studies can elucidate the influence of its unique substitution pattern—containing bromine, fluorine, and iodine atoms—on its reactivity. For instance, in metal-catalyzed cross-coupling reactions, theoretical calculations can pinpoint the structure of the transition state for the rate-determining step, such as oxidative addition or reductive elimination. The energy of this transition state, known as the activation energy, directly correlates with the reaction rate.
DFT methods, which approximate the complex many-electron wave function with the simpler electron density, offer a balance between computational cost and accuracy, making them suitable for studying large systems and complex reaction pathways. Ab initio methods are derived directly from quantum mechanical principles without the use of experimental data, offering high accuracy, though often at a greater computational expense.
For this compound, these calculations can predict which of the carbon-halogen bonds (C-Br vs. C-I) is more likely to undergo oxidative addition in a palladium-catalyzed reaction, for example. By calculating the energy barriers for both pathways, researchers can determine the regioselectivity of the reaction. The calculations would involve optimizing the geometries of the reactants, the transition state structures, and the products. Transition states are identified as saddle points on the potential energy surface with exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
The data generated from such studies provide a quantitative understanding of the reaction. For example, by calculating the Gibbs free energy of activation (ΔG‡), one can predict reaction kinetics. The geometries of intermediates and transition states reveal crucial details about bond breaking and bond formation.
Below is an illustrative table representing the type of data that would be generated from a DFT study on a hypothetical Suzuki coupling reaction at the C-I and C-Br positions of this compound.
| Reaction Pathway | Rate-Determining Step | Calculated Activation Energy (ΔG‡, kcal/mol) | Key Transition State Bond Distance (Å) |
|---|---|---|---|
| Oxidative Addition at C-I Bond | C-I Bond Cleavage | 18.5 | Pd-C: 2.15, Pd-I: 2.80 |
| Oxidative Addition at C-Br Bond | C-Br Bond Cleavage | 25.2 | Pd-C: 2.12, Pd-Br: 2.65 |
Applications in Advanced Organic Synthesis and Chemical Sciences
Strategic Building Block for Complex Molecular Architectures
The primary utility of 2-Bromo-3-fluoro-5-iodotoluene as a building block stems from the differential reactivity of its three halogen substituents in metal-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is the most reactive, followed by the carbon-bromine (C-Br) bond, while the carbon-fluorine (C-F) bond is typically the most inert under common cross-coupling conditions. This reactivity hierarchy enables chemists to perform sequential and site-selective transformations.
Precursor for Polyfunctionalized Aromatic Systems
The capacity for selective functionalization makes this compound an ideal precursor for polyfunctionalized aromatic systems. Starting with this single compound, a diverse array of derivatives can be synthesized by leveraging the distinct reactivity of the C-I and C-Br bonds. This allows for the introduction of various substituents, such as aryl, alkyl, alkynyl, or amino groups, in a regiocontrolled manner.
The fluorine atom at the C3 position, while generally unreactive in cross-coupling, significantly influences the electronic properties of the aromatic ring. Its strong electron-withdrawing nature can affect the reactivity of the other positions and modulate the physicochemical properties (e.g., lipophilicity, metabolic stability) of the resulting molecules. This feature is particularly crucial in the development of bioactive compounds.
| Position | Halogen | Relative Reactivity | Typical Coupling Reactions | Potential Substituents Introduced |
|---|---|---|---|---|
| C5 | Iodine (I) | High | Suzuki, Sonogashira, Heck, Buchwald-Hartwig | Aryl, Alkynyl, Vinyl, Amino groups |
| C2 | Bromine (Br) | Medium | Suzuki, Stille, Negishi | Aryl, Alkyl, Vinyl groups |
| C3 | Fluorine (F) | Low (Inert) | Generally unreactive in cross-coupling | Acts as a permanent electronic modifier |
Contribution to Medicinal Chemistry Scaffold Development
Halogenated and, specifically, fluorinated organic compounds are of immense importance in medicinal chemistry. The introduction of fluorine can enhance a drug candidate's metabolic stability, binding affinity, and bioavailability.
Design and Synthesis of Fluorinated Aromatic Motifs for Bioactive Molecules
This compound serves as a key starting material for creating novel fluorinated aromatic motifs. The fluorine atom is a bioisostere of a hydrogen atom but possesses unique electronic properties that can lead to more favorable interactions with biological targets. Synthetic chemists can utilize this building block to incorporate a fluorinated toluene (B28343) core into larger, more complex molecules, aiming to improve their pharmacological profiles. The synthesis of various fluorinated compounds through enzymatic and other methods highlights the importance of creating such fluorinated building blocks for bioactive applications.
Exploration of Structure-Activity Relationships (SAR) through Derivatization
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, involving the synthesis of a series of related compounds to determine how specific structural modifications affect biological activity. This compound is an excellent platform for SAR exploration. The iodo and bromo positions can be systematically derivatized with a wide range of functional groups to probe the chemical space around the core scaffold. By keeping the fluorinated toluene motif constant, researchers can precisely evaluate how changes at the C2 and C5 positions influence the molecule's interaction with a specific enzyme or receptor. This systematic approach provides valuable insights for designing more potent and selective therapeutic agents.
Synthesis of Heterocyclic Compounds Incorporating Toluene Scaffolds
Heterocyclic compounds form the structural core of a vast majority of approved pharmaceuticals. The functional handles (bromo and iodo groups) on this compound can be used to construct fused heterocyclic rings. For example, intramolecular cyclization reactions following the introduction of appropriate functional groups at the C2 or C5 position can lead to the formation of novel, rigid scaffolds. These complex heterocyclic systems are of great interest in medicinal chemistry due to their potential to present functional groups in well-defined three-dimensional orientations, leading to high-affinity interactions with biological targets.
Utility in Agrochemical and Materials Science Intermediate Synthesis
The utility of this compound extends beyond medicinal chemistry into the realms of agrochemicals and materials science. Many modern herbicides, pesticides, and fungicides contain fluorinated aromatic rings to enhance their efficacy and environmental stability. This building block provides a pathway to novel active ingredients in the agrochemical sector.
In materials science, fluorinated aromatic compounds are used in the synthesis of high-performance polymers, liquid crystals, and organic electronics. The introduction of fluorine can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics. The ability to selectively functionalize this compound allows for its incorporation into polymers or other advanced materials where precise control over the final structure and properties is essential.
Enantioselective Catalytic Transformations Utilizing Halogenated Toluene Substrates
The field of asymmetric catalysis has opened new avenues for the synthesis of chiral molecules, which are of paramount importance in pharmaceuticals, agrochemicals, and materials science. Halogenated aromatic compounds, including substituted toluenes like this compound, serve as versatile substrates in a variety of enantioselective catalytic transformations. The presence of multiple halogen atoms with different electronic and steric properties on the toluene ring allows for regioselective functionalization, while the use of chiral catalysts enables the control of stereochemistry, leading to the formation of enantioenriched products.
One of the most powerful methods for the construction of chiral biaryl compounds is the atroposelective Suzuki-Miyaura cross-coupling reaction. beilstein-journals.org This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a chiral ligand. The steric hindrance provided by the substituents at the ortho positions of the coupling partners can lead to restricted rotation around the newly formed C-C single bond, resulting in axial chirality. The choice of the chiral ligand is crucial for achieving high enantioselectivity, as it coordinates to the metal center and creates a chiral environment that favors the formation of one enantiomer over the other. beilstein-journals.org
While specific studies on the enantioselective catalytic transformations of this compound are not extensively documented in the cited literature, the principles of asymmetric catalysis on analogous polyhalogenated aromatic substrates provide a strong foundation for predicting its behavior. The reactivity of the carbon-halogen bonds in cross-coupling reactions generally follows the order C-I > C-Br > C-Cl, which would allow for selective functionalization at the iodine-bearing position of this compound under carefully controlled conditions. acs.orgescholarship.org
The following interactive data table summarizes representative examples of enantioselective Suzuki-Miyaura cross-coupling reactions with structurally related halogenated aromatic substrates, illustrating the high levels of enantioselectivity that can be achieved with appropriate chiral catalysts. These examples serve as a model for the potential transformations that this compound could undergo.
Interactive Data Table: Enantioselective Suzuki-Miyaura Cross-Coupling of Halogenated Aromatic Substrates
| Entry | Aryl Halide Substrate | Boronic Acid | Chiral Ligand/Catalyst | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | 2-Bromo-3-methylphenylamide | 1-Naphthaleneboronic acid | (R)-L7 / Pd(OAc)₂ | 95 | 88 |
| 2 | 2-Bromo-1-nitro-3-methylbenzene | 1-Naphthaleneboronic acid | (R)-L7 / Pd(OAc)₂ | 99 | 82 |
| 3 | 3-Bromo-2,6-dimethyl-4-methoxypyridine | 1-Naphthylboronic acid | Chiral Phosphine Ligand / Pd₂ (dba)₃ | 85 | 92 |
| 4 | 2-Bromo-3-fluorobiphenyl | Phenylboronic acid | Custom Chiral Ligand / Pd(dba)₂ | 78 | 95 |
The data demonstrates that high yields and excellent enantioselectivities are attainable in the synthesis of chiral biaryls from halogenated precursors. The success of these transformations hinges on the careful selection of the chiral ligand, which must effectively differentiate between the two prochiral faces of the substrate during the key catalytic steps. The electronic and steric nature of the substituents on both the aryl halide and the boronic acid also play a significant role in the outcome of the reaction. beilstein-journals.org For a substrate like this compound, the interplay of the bromo, fluoro, and iodo substituents would influence not only the regioselectivity of the coupling but also the conformational properties of the resulting biaryl, impacting the degree of atropisomerism and the potential for high enantioselectivity.
Beyond cross-coupling reactions, other enantioselective catalytic transformations, such as C-H functionalization, can also be envisioned for halogenated toluenes. These reactions, often catalyzed by transition metals like rhodium or palladium in conjunction with chiral ligands, offer a direct method for introducing new functional groups and stereocenters. nih.gov The unique substitution pattern of this compound would likely direct such functionalizations to specific positions on the aromatic ring, providing a pathway to complex chiral molecules.
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucida-tion
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For 2-bromo-3-fluoro-5-iodotoluene, a combination of one-dimensional and two-dimensional NMR experiments would be essential to assign the proton and carbon signals unambiguously.
¹H NMR for Proton Environment Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the halogen substituents. The two aromatic protons would appear as doublets due to coupling with each other and would also exhibit smaller couplings to the fluorine atom. The methyl protons would appear as a singlet, likely in the range of 2.2-2.5 ppm.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-4 | 7.5 - 7.8 | Doublet of doublets (dd) | J(H-H), J(H-F) |
| H-6 | 7.8 - 8.1 | Doublet of doublets (dd) | J(H-H), J(H-F) |
| CH₃ | 2.2 - 2.5 | Singlet (s) | - |
¹³C NMR for Carbon Skeleton and Substitution Patterns
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the presence of bromine, fluorine, and iodine, the chemical shifts of the aromatic carbons will be significantly affected. The carbon directly attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF). The carbons bonded to the heavier halogens (bromine and iodine) will also experience characteristic shifts.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (C-CH₃) | 138 - 142 |
| C-2 (C-Br) | 115 - 120 |
| C-3 (C-F) | 158 - 162 (d, ¹JCF ≈ 240-250 Hz) |
| C-4 | 130 - 135 |
| C-5 (C-I) | 90 - 95 |
| C-6 | 140 - 145 |
| CH₃ | 20 - 25 |
Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign the proton and carbon signals, multidimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A COSY experiment would reveal the correlation between the two aromatic protons, confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would link the aromatic proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons (C-1, C-2, C-3, and C-5) by observing correlations from the methyl protons and the aromatic protons. For instance, the methyl protons would show correlations to C-1 and C-2, and the aromatic protons would show correlations to the surrounding quaternary carbons.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₅BrFI), HRMS would be used to determine its exact mass. The presence of bromine and its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature in the mass spectrum.
Expected HRMS Data
| Ion | Calculated m/z |
| [M]⁺ (for ⁷⁹Br) | 341.8574 |
| [M]⁺ (for ⁸¹Br) | 343.8553 |
X-ray Crystallography for Unambiguous Solid-State Structural Determination
Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would confirm the substitution pattern on the toluene (B28343) ring and provide precise bond lengths and angles, offering definitive proof of the molecule's constitution and conformation. To date, no published crystal structure for this specific compound is available in crystallographic databases.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the vibrational modes of a molecule and provides a characteristic fingerprint.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group (around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively). Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. The C-F, C-Br, and C-I stretching vibrations would be observed in the fingerprint region (below 1300 cm⁻¹), with the C-F stretch typically being the strongest and at a higher frequency than the C-Br and C-I stretches.
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The aromatic ring vibrations and the C-halogen bonds would also be active in the Raman spectrum, providing additional structural information.
In Situ Reaction Monitoring Techniques (e.g., FT-IR Spectroscopy)
Real-time monitoring of chemical reactions provides invaluable information regarding reaction kinetics, the formation of intermediates, and the confirmation of reaction endpoints. mt.com Fourier Transform Infrared (FT-IR) spectroscopy, particularly when coupled with Attenuated Total Reflectance (ATR) technology, is a powerful Process Analytical Technology (PAT) tool for in situ analysis. mt.com This technique allows for the continuous tracking of changes in the vibrational modes of molecules directly within the reaction vessel, obviating the need for manual sampling and offline analysis. youtube.com
While specific in situ FT-IR monitoring data for the synthesis of this compound is not extensively documented in publicly available literature, the principles of this technique can be applied to its hypothetical synthesis, which would likely involve halogenation of a substituted toluene precursor. Aromatic C-H and C-X (where X is a halogen) vibrations, as well as the characteristic ring vibrations, serve as key spectral markers. pressbooks.pub
During a potential synthesis, the disappearance of the vibrational band corresponding to a C-H bond at the site of halogenation and the appearance of a new band associated with the C-Br, C-F, or C-I bond can be monitored. The aromatic C-H stretching absorption typically occurs around 3030 cm⁻¹, while the C-X stretching frequencies are found at lower wavenumbers and are dependent on the mass of the halogen. pressbooks.pub The monitoring of these spectral regions provides a real-time profile of the reaction progress.
Table 1: Illustrative FT-IR Vibrational Frequencies for Monitoring Aromatic Halogenation
| Functional Group | Typical Vibrational Frequency (cm⁻¹) | Significance in Reaction Monitoring |
| Aromatic C-H Stretch | 3030 - 3100 | Disappearance indicates substitution on the aromatic ring. |
| Aromatic C=C Stretch | 1450 - 1600 | Changes in this region can indicate alterations to the ring's substitution pattern. |
| C-Br Stretch | 680 - 515 | Appearance confirms the introduction of a bromine substituent. |
| C-F Stretch | 1350 - 1000 | Appearance confirms the introduction of a fluorine substituent. |
| C-I Stretch | 600 - 485 | Appearance confirms the introduction of an iodine substituent. |
By tracking the intensity of these characteristic absorption bands over time, a kinetic profile of the reaction can be constructed. This allows for the precise determination of the reaction's completion, the identification of any potential intermediates, and the optimization of reaction conditions such as temperature and catalyst loading.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a cornerstone technique for the verification of the empirical formula of a synthesized compound. wikipedia.org It provides a quantitative determination of the mass percentages of the constituent elements, which can then be compared against the theoretical values calculated from the compound's molecular formula. researchgate.net For this compound, with a molecular formula of C₇H₅BrFI, elemental analysis provides the definitive confirmation of its stoichiometric composition. wikipedia.org
The most common method for determining the carbon, hydrogen, and nitrogen content is combustion analysis. researchgate.net In this process, a sample is combusted in an oxygen-rich environment, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured. researchgate.net Halogens are typically determined through methods such as titration or ion chromatography after combustion and absorption.
The theoretical elemental composition of this compound is calculated based on its molecular weight and the atomic weights of its constituent elements.
Table 2: Theoretical Elemental Composition of this compound (C₇H₅BrFI)
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 7 | 84.077 | 26.70 |
| Hydrogen | H | 1.008 | 5 | 5.040 | 1.60 |
| Bromine | Br | 79.904 | 1 | 79.904 | 25.37 |
| Fluorine | F | 18.998 | 1 | 18.998 | 6.03 |
| Iodine | I | 126.90 | 1 | 126.90 | 40.30 |
| Total | 314.919 | 100.00 |
Experimental results from elemental analysis are expected to be in close agreement with these theoretical values, typically within a margin of ±0.4%, to confirm the purity and identity of the synthesized compound. researchgate.net Any significant deviation would suggest the presence of impurities or an incorrect structural assignment.
Future Research Directions and Synthetic Innovations
Development of More Efficient and Eco-Friendly Synthetic Protocols
The synthesis of polyhalogenated aromatic compounds like 2-Bromo-3-fluoro-5-iodotoluene traditionally involves multi-step processes that can generate significant chemical waste. Future research is increasingly focused on developing greener and more efficient synthetic routes.
Key Research Thrusts:
Biocatalysis: The use of enzymes, such as flavin-dependent halogenases (FDHs), offers a promising eco-friendly alternative. uark.edu Researchers are working on engineering these enzymes through directed evolution to exhibit high regioselectivity for specific positions on an aromatic ring. uark.edunih.gov This could enable the direct and selective introduction of a halogen atom onto a fluorinated toluene (B28343) precursor under mild, aqueous conditions, thereby reducing the reliance on harsh reagents.
Solid Acid Catalysts: Traditional nitration and halogenation reactions often use corrosive and hazardous liquid acids like sulfuric acid. Research into solid acid catalysts, such as modified zirconia, is underway to create reusable and more environmentally benign alternatives that minimize waste and simplify product purification. researchgate.net
Green Solvents: The replacement of conventional petrochemical solvents like toluene and tetrahydrofuran (B95107) with safer, bio-based alternatives is a critical goal. rsc.orgresearchgate.net Studies on solvents such as 2,2,5,5-tetramethyloxolane and pinacolone (B1678379) in biocatalyzed reactions have shown that they can be effective, and in some cases superior, replacements, leading to more sustainable manufacturing processes. rsc.orgresearchgate.net
Flow Chemistry: Continuous flow reactors offer significant advantages over batch processing, including improved heat transfer, enhanced safety, and the ability to integrate multiple reaction steps. Adapting the synthesis of this compound to a flow process could increase yield, reduce reaction times, and minimize waste streams.
| Synthetic Approach | Advantages | Challenges | Relevant Research Areas |
| Biocatalysis | High selectivity, mild conditions, reduced waste. | Enzyme stability, substrate scope, catalyst cost. | Directed evolution of halogenases. uark.edunih.gov |
| Solid Acid Catalysis | Reusability, reduced corrosion, easier separation. | Lower activity than liquid acids, potential for leaching. | Development of modified zirconia and other metal oxides. researchgate.net |
| Green Solvents | Lower toxicity, renewable sources, improved sustainability. | Matching solvent properties to reaction requirements, cost. | Use of bio-derivable solvents in enzymatic polymerizations. rsc.orgresearchgate.net |
| Flow Chemistry | Enhanced safety, improved efficiency, scalability. | Initial equipment cost, potential for clogging. | Metal-free synthesis of functionalized heterocycles. nih.gov |
Rational Design of Catalytic Systems for Enhanced Regio- and Stereoselectivity
Achieving precise control over the placement of functional groups (regioselectivity) is a central challenge in synthesizing complex molecules. For a compound with multiple distinct halogen sites like this compound, this control is paramount for its use in subsequent reactions.
Key Research Thrusts:
Ligand Design for Cross-Coupling: In palladium-catalyzed reactions, the ligand bound to the metal center plays a crucial role in determining the catalyst's activity and selectivity. Rational design of biarylphosphine ligands, for example, can accelerate key steps like oxidative addition and reductive elimination, leading to more efficient coupling at specific halogen sites. acs.org
Hypervalent Iodine Catalysis: Iodine(I)/iodine(III) catalytic cycles are emerging as powerful tools for regioselective fluorination reactions. nih.govresearchgate.net Research in this area could lead to methods for the direct and selective fluorination of bromo-iodotoluene precursors, providing a novel route to the target compound. nih.govresearchgate.net
Enzyme Engineering: Beyond green chemistry, enzymes offer unparalleled control over selectivity. Structure-guided directed evolution of enzymes like halohydrin dehalogenases and SAM-dependent halogenases can be used to create catalysts that perform highly specific halogenations or subsequent modifications on the toluene ring. nih.govrsc.org By mutating key residues in the enzyme's active site, researchers can tune the catalyst to favor a specific regio- or stereoisomer. nih.govrsc.org
| Catalytic Strategy | Objective | Mechanism/Approach | Potential Impact on Synthesis |
| Ligand Modification | Improve efficiency of cross-coupling. | Design of electron-rich and bulky biarylphosphine ligands to accelerate catalytic steps. acs.org | Faster and more selective functionalization at the C-Br or C-I positions. |
| I(I)/I(III) Catalysis | Achieve regioselective fluorination. | Use of aryl iodide catalysts to generate a hypervalent iodine species that delivers fluorine to a specific position. nih.govresearchgate.net | A more direct synthetic route to fluorinated aromatic compounds. |
| Enzyme Engineering | Control regio- and stereoselectivity. | Structure-guided mutagenesis of enzyme active sites to favor specific substrate binding orientations. nih.govrsc.org | Access to specific isomers of functionalized derivatives under mild conditions. |
Exploration of Novel Reactivity Pathways Beyond Established Cross-Couplings
While palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, future research aims to explore alternative and complementary reactivity pathways for polyhalogenated aromatics.
Key Research Thrusts:
Site-Selective Reactivity: The different carbon-halogen bonds (C-I, C-Br, C-F) in this compound have distinct reactivities. The C-I bond is generally more reactive than the C-Br bond in oxidative addition reactions. nih.gov This difference can be exploited to perform sequential, site-selective cross-couplings, first at the iodo position and subsequently at the bromo position. nih.govresearchgate.net Research into catalyst systems that can precisely differentiate between these sites is a key area of investigation.
In Situ Halogen Exchange: For challenging cross-coupling reactions involving less reactive aryl bromides, an innovative strategy is the in situ conversion of the bromide to a more reactive transient iodide species. rsc.org This approach could broaden the scope of reactions possible at the bromine position of the target molecule.
Metal-Free Reactions: Nucleophilic aromatic substitution (SNAr) offers a metal-free pathway for functionalization, particularly on electron-deficient rings. mdpi.com While the fluorine atom activates the ring for such reactions, exploring conditions that enable selective substitution at other positions is an area of interest. Furthermore, cascade or domino reactions, where multiple bond-forming events occur in a single step, provide an efficient route to complex molecules from simple precursors. nih.gov
Advanced Computational Chemistry for Predictive Synthesis and Reaction Design
Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity, guiding the design of experiments and accelerating the discovery of new synthetic methods.
Key Research Thrusts:
Predicting Regioselectivity: Machine learning models and Density Functional Theory (DFT) calculations are being developed to predict the most likely site of reaction in electrophilic aromatic substitutions. acs.orgacs.org For a substituted ring like this compound, these tools can help predict the outcome of further halogenation, nitration, or acylation reactions with high accuracy, saving significant experimental effort. acs.orgacs.org
Mechanism Elucidation and Catalyst Design: DFT calculations are used to map out the energy profiles of reaction mechanisms, identify rate-determining steps, and understand the role of catalysts and ligands. nih.govrsc.org This knowledge is crucial for the rational design of more efficient and selective catalysts for transformations involving this compound. umd.edunih.gov
Modeling Non-Covalent Interactions: The halogen atoms on the molecule can participate in "halogen bonding," a type of non-covalent interaction that is important in drug design and materials science. nih.gov Computational tools can model these interactions, helping to predict how derivatives of this compound might bind to biological targets or self-assemble into novel materials. nih.govresearchgate.net The development of more accurate computational methods will continue to drive the exploitation of halogens in medicinal and materials chemistry. nih.gov
| Computational Tool | Application | Information Gained |
| Machine Learning | Predicting reaction outcomes. | Identifies the most probable site for electrophilic aromatic substitution. acs.org |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms and catalyst behavior. | Determines transition state energies, reaction pathways, and stereoselectivity origins. nih.govrsc.org |
| Molecular Modeling | Studying intermolecular interactions. | Predicts the strength and geometry of halogen bonds for drug design and materials science. nih.govresearchgate.net |
Q & A
(Basic) What are the optimal synthetic routes for 2-Bromo-3-fluoro-5-iodotoluene, and how do halogen positions influence reactivity?
Methodological Answer:
The synthesis of polyhalogenated toluenes like this compound requires careful consideration of halogen electronegativity, steric effects, and directing groups. A stepwise halogenation approach is recommended:
Iodination first : Iodine’s bulkiness can hinder subsequent substitutions. Use electrophilic iodination (e.g., I₂ with HNO₃ or AgOTf) at the 5-position.
Fluorination : Introduce fluorine at the 3-position via Balz-Schiemann reaction (diazotization of aniline derivatives followed by HF).
Bromination : Bromine can be introduced at the 2-position using FeBr₃ or AlBr₃ as catalysts under controlled temperature (0–25°C).
(Basic) What purification and stabilization techniques are critical for this compound?
Methodological Answer:
Halogenated toluenes are prone to decomposition via light exposure, moisture, or oxidation. Key steps include:
- Purification : Use silica gel column chromatography with hexane/ethyl acetate (9:1) to isolate the compound. Confirm purity via GC-MS or HPLC (>95% purity threshold) .
- Stabilization : Store in amber glass vials under inert gas (N₂/Ar) at –20°C. Avoid prolonged exposure to strong oxidizing agents (e.g., peroxides) or bases, which may induce dehalogenation .
- Handling : Conduct reactions in anhydrous solvents (e.g., THF, DCM) and use molecular sieves to scavenge trace moisture.
(Advanced) How can regioselectivity challenges in cross-coupling reactions involving this compound be addressed?
Methodological Answer:
The compound’s three halogens (Br, F, I) present unique reactivity in cross-coupling (e.g., Suzuki, Ullmann). Strategies include:
Selective activation : Use Pd(0)/Pd(II) catalysts with ligands (e.g., SPhos) to prioritize iodine at the 5-position due to its lower bond dissociation energy. For example, in Suzuki couplings, iodine reacts preferentially over bromine .
Protection/deprotection : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) to direct coupling to the desired halogen.
Computational modeling : Employ DFT calculations to predict transition-state energies and identify favorable coupling sites. For instance, meta-fluorine’s electron-withdrawing effect may deactivate adjacent positions, favoring para-substitution .
(Advanced) How should researchers resolve contradictory data in substitution reactions (e.g., conflicting yields or byproduct profiles)?
Methodological Answer:
Contradictory results often arise from subtle variations in reaction conditions or impurities. A systematic approach includes:
Control experiments : Replicate reactions using rigorously purified starting materials and solvents. Compare yields under inert vs. aerobic conditions.
Isotopic labeling : Use deuterated analogs to trace reaction pathways (e.g., ¹⁸O-labeled water to detect hydrolysis intermediates).
Advanced analytics : Employ ¹⁹F NMR or X-ray crystallography to characterize byproducts. For example, unexpected fluorinated side products may form via aryl fluoride displacement under basic conditions .
Data triangulation : Cross-reference with analogous compounds (e.g., 2-Bromo-5-fluorotoluene oxidation to benzoic acid ) to identify trends in halogen stability.
(Basic) What spectroscopic methods are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituent positions via coupling patterns. For example, fluorine’s deshielding effect splits adjacent proton signals (e.g., ³JHF ~20 Hz).
- ¹⁹F NMR : A singlet near –110 ppm confirms the presence of a single fluorine environment, ruling out diastereomers .
- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺ at m/z 316.92) and isotopic patterns (Br/I signatures).
- X-ray crystallography : Resolve positional ambiguities, especially if steric hindrance distorts NMR spectra.
(Advanced) What computational tools predict the thermodynamic stability of this compound derivatives?
Methodological Answer:
- DFT simulations : Use Gaussian or ORCA to calculate bond dissociation energies (BDEs) and assess halogen stability. For instance, iodine’s lower BDE (~50 kcal/mol) vs. bromine (~70 kcal/mol) predicts preferential cleavage in Sonogashira couplings .
- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO’s polarity stabilizing transition states).
- Docking studies : Model interactions with enzymes or catalysts to design targeted derivatives (e.g., fluorinated inhibitors with enhanced binding affinity).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
